Calmodulin-abhängige Proteinkinase II-Fragment 290-309

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The Calmodulin-dependent Protein Kinase II fragment 290-309, also known as CaM kinase II (290-309), is a synthetic peptide derived from the rat brain protein sequence that contains the calmodulin binding domain . It is a potent CaMK antagonist with an IC50 of 52 nM for inhibition of Ca2+/calmodulin-dependent protein kinase II .

Synthesis Analysis

The synthesis of the Calmodulin-dependent Protein Kinase II fragment 290-309 involves methods described previously . The synthetic peptides corresponding to residues 290-309 of the alpha subunit of rat brain CaM-kinase II were synthesized and purified .

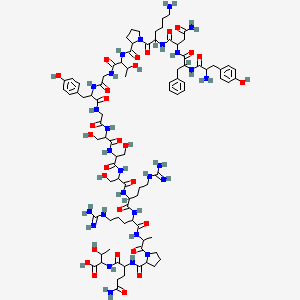

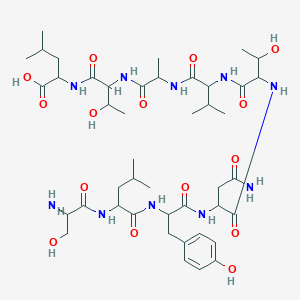

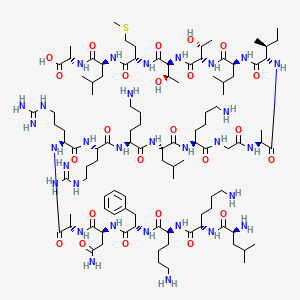

Molecular Structure Analysis

The molecular structure of the Calmodulin-dependent Protein Kinase II fragment 290-309 is represented by the empirical formula C103H185N31O24S . The molecular weight of the fragment is 2273.83 .

Chemical Reactions Analysis

The Calmodulin-dependent Protein Kinase II fragment 290-309 is involved in various chemical reactions. For instance, it is found to be a potent calmodulin antagonist with an IC50 of 52 nM for inhibition of Ca2+/calmodulin-dependent protein kinase . Neither truncation from the amino terminus (peptide 296-309) nor extension in the carboxyl-terminal direction (peptide 294-319) markedly affects calmodulin binding .

Physical And Chemical Properties Analysis

The Calmodulin-dependent Protein Kinase II fragment 290-309 is a solid form with a peptide content of ≥70% . It has a quality level of 200 and an assay of ≥97% (HPLC) . The storage temperature for the fragment is −20°C .

Wissenschaftliche Forschungsanwendungen

Rolle bei der Langzeitpotenzierung

Calmodulin-abhängige Proteinkinase II (CaM-Kinase II) wird vorgeschlagen, zur Langzeitpotenzierung im Hippocampus durch ihre Aktivierung und Autophosphorylierung beizutragen {svg_1}.

CAMKK2-Signalweg

CAMKK2 ist eine Serin/Threonin-Proteinkinase, die zur Familie der Ca2+/Calmodulin-abhängigen Proteinkinasen gehört. Sie spielt eine entscheidende Rolle in der neuronalen Entwicklung, der Knochenumbildung, der Adipogenese und der systemischen Glukosehomöostase {svg_2}.

Rolle bei der Diabetes-Progression

Dieser Komplex verstärkt die Bindung von Aktivatorprotein 1 (AP-1) an das Phosphodiesterase 4 (PDE4)-Gen und erhöht die Expression des PDE4-Proteins, das cAMP hydrolysiert. cAMP ist ein sekundärer Botenstoff, der Sirtuin 1 (SIRT1) und AMPK reguliert und den Lipidstoffwechsel in der Leber reguliert {svg_3}.

Vermittelnde Funktion und Dysfunktion an glutamatergen Synapsen

Aktivierung der Ca2+/Calmodulin-abhängigen Proteinkinase Typ II als Reaktion auf den Ca2+-Einstrom durch den N-Methyl-D-Aspartat-Rezeptor {svg_4}.

Rolle als CaMK-Antagonist

Calmodulin-abhängige Proteinkinase II (290-309) ist ein effektiver CaMK-Antagonist, der die Ca2+/Calmodulin-abhängige Proteinkinase II mit einem IC50-Wert von 52 nM hemmt {svg_5}.

Rolle bei der Krebs-Progression

CAMKK2 wird in Prostatakrebs, Leberkrebs, Eierstockkrebs und Magenkrebs als überexprimiert beschrieben. Es ist an der erhöhten Zellproliferation und -migration durch den CAMKK2/AMPK-Signalweg bei Prostatakrebs und der Aktivierung von AKT bei Eierstockkrebs beteiligt {svg_6}.

Wirkmechanismus

Target of Action

The primary target of the Calmodulin-dependent Protein Kinase II fragment 290-309 is the Ca2+/calmodulin-dependent protein kinase II (CaMKII) . CaMKII is a cytosolic enzyme activated by signal-transduction pathways that elevate intracellular free Ca2+ . It plays a crucial role in diverse cellular functions, from modulating ionic channels in muscles to encoding “memory” in neurons .

Mode of Action

The Calmodulin-dependent Protein Kinase II fragment 290-309 acts as a potent CaMK antagonist . It inhibits the Ca2+/calmodulin-dependent protein kinase II with an IC50 of 52 nM . This means it binds to the CaMKII, preventing it from performing its usual function in the cell.

Biochemical Pathways

The inhibition of CaMKII by the fragment 290-309 affects several biochemical pathways. One of the key pathways is the regulation of L-type calcium channels in neuroendocrine cells . The activation and autophosphorylation of CaMKII contribute to long-term potentiation in the hippocampus .

Result of Action

The inhibition of CaMKII by the Calmodulin-dependent Protein Kinase II fragment 290-309 can have several molecular and cellular effects. For instance, it can affect the regulation of L-type calcium channels, which are vital for secretion in neuroendocrine cells . This could potentially impact various physiological processes, including neuronal signaling and muscle contraction.

Safety and Hazards

Zukünftige Richtungen

The Calmodulin-dependent Protein Kinase II fragment 290-309 has potential implications in the treatment of diseases. For instance, animal models have shown that transgenic overexpression of CaMKII can induce structural and electrical remodeling in the heart, leading to compromised contractility and increased risk for sudden cardiac death .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C103H185N31O24S/c1-17-58(10)80(98(154)131-75(50-57(8)9)97(153)133-82(63(15)136)100(156)134-81(62(14)135)99(155)126-72(39-46-159-16)92(148)127-73(48-55(4)5)93(149)119-61(13)101(157)158)132-84(140)59(11)117-79(138)53-116-86(142)66(33-21-25-40-104)122-95(151)74(49-56(6)7)128-90(146)68(35-23-27-42-106)124-89(145)71(38-30-45-115-103(112)113)125-88(144)70(37-29-44-114-102(110)111)120-83(139)60(12)118-94(150)77(52-78(109)137)130-96(152)76(51-64-31-19-18-20-32-64)129-91(147)69(36-24-28-43-107)123-87(143)67(34-22-26-41-105)121-85(141)65(108)47-54(2)3/h18-20,31-32,54-63,65-77,80-82,135-136H,17,21-30,33-53,104-108H2,1-16H3,(H2,109,137)(H,116,142)(H,117,138)(H,118,150)(H,119,149)(H,120,139)(H,121,141)(H,122,151)(H,123,143)(H,124,145)(H,125,144)(H,126,155)(H,127,148)(H,128,146)(H,129,147)(H,130,152)(H,131,154)(H,132,140)(H,133,153)(H,134,156)(H,157,158)(H4,110,111,114)(H4,112,113,115)/t58-,59-,60-,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,80-,81-,82-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKHMNPQPYICFK-RBGVSSEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C103H185N31O24S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2273.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Calmodulin-dependent Protein Kinase II fragment 290-309 impact the study of beta-adrenergic regulation of ion channels in cardiac myocytes?

A1: Calmodulin-dependent Protein Kinase II fragment 290-309 is a potent and specific inhibitor of Calmodulin-dependent Protein Kinase II. In the context of the provided research, intracellular application of this fragment was used to assess the involvement of Calmodulin-dependent Protein Kinase II in the effects of the beta-adrenergic agonist isoprenaline on the Na+/K+ pump current in guinea pig ventricular myocytes []. The results showed that Calmodulin-dependent Protein Kinase II fragment 290-309 did not block the effects of isoprenaline, suggesting that this kinase was not involved in the observed changes in pump current. This is just one example of how this peptide inhibitor can be used to probe the involvement of Calmodulin-dependent Protein Kinase II in cellular signaling pathways.

Q2: Are there other examples of Calmodulin-dependent Protein Kinase II fragment 290-309 being used to study ion channel regulation?

A2: Yes, in addition to studying the Na+/K+ pump, Calmodulin-dependent Protein Kinase II fragment 290-309 has been used to investigate the role of Calmodulin-dependent Protein Kinase II in the regulation of other ion channels. For example, in a study on store-operated Ca2+ channels (SOCs) in rat liver cells, researchers found that the Ca2+ current activated by store depletion was blocked by Calmodulin-dependent Protein Kinase II fragment 290-309 []. This suggests that, unlike in the guinea pig ventricular myocytes, Calmodulin-dependent Protein Kinase II might be involved in the regulation of SOC activity in rat liver cells. These contrasting results highlight the cell-type specific nature of signaling pathways and the importance of using specific inhibitors like Calmodulin-dependent Protein Kinase II fragment 290-309 to dissect these pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.